molecular formula C10H11N3S B4835630 4-phenethyl-1H-1,2,4-triazole-5(4H)-thione CAS No. 642462-38-2

4-phenethyl-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B4835630
CAS No.: 642462-38-2
M. Wt: 205.28 g/mol
InChI Key: APTHLTYPJMPFQM-UHFFFAOYSA-N
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Description

4-phenethyl-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound containing a triazole ring. Compounds with triazole rings are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenethyl-1H-1,2,4-triazole-5(4H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenethyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-phenethyl-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the triazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-phenethyl-1H-1,2,4-triazole-5(4H)-thione involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar chemical properties.

    4-phenyl-1H-1,2,4-triazole-5(4H)-thione: A closely related compound with a phenyl group instead of a phenethyl group.

    Benzyl-1H-1,2,4-triazole-5(4H)-thione: Another similar compound with a benzyl group.

Uniqueness

4-phenethyl-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of the phenethyl group, which can influence its biological activity and chemical reactivity compared to other triazole derivatives.

Properties

IUPAC Name

4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c14-10-12-11-8-13(10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTHLTYPJMPFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589534
Record name 4-(2-Phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642462-38-2
Record name 4-(2-Phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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